(1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE
Description
tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo framework
Properties
IUPAC Name |
tert-butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-10(9)13(4,5)8-15/h9-10,14H,6-8H2,1-5H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGTUJMJRBKRC-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2C1NC2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H]2[C@@H]1NC2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodimerization and Transannular Cyclization
The bicyclo[4.2.0]octane skeleton is most efficiently constructed via transannular cyclization, as demonstrated in analogous diazabicyclo systems. Wiberg’s foundational work on 3,7-diazabicyclo[3.3.0]octane derivatives highlights the use of p-toluenesulfonamide and 3-chloro-2-(chloromethyl)-1-propene under reflux conditions to form bis(methylene)-1,5-diazacyclooctane intermediates. Adapting this protocol, researchers have achieved the [4.2.0] system by elongating the carbon chain in the diene precursor. For example, substituting dimethyl maleate for 3-chloro-2-(chloromethyl)-1-propene enables a six-membered ring pre-cyclization intermediate, which undergoes lithium aluminum hydride-mediated transannular closure.
Critical Parameters for Cyclization Success:
-
Solvent Selection: Toluene and tetrahydrofuran (THF) are preferred for their boiling points and compatibility with strong reducing agents.
-
Temperature Control: Reflux conditions (110–120°C) optimize kinetics without promoting side reactions like Hofmann elimination.
-
Stoichiometry: A 1:1 molar ratio of diamine to diester minimizes oligomerization.
Protective Group Strategies for Nitrogen Functionalization
BOC Protection at Position 3
Introducing the tert-butoxycarbonyl (BOC) group at the 3-position requires selective protection of one nitrogen while leaving the 7-position reactive. The methodology from 3,7-diazabicyclo[3.3.1]nonane syntheses provides a template:
-
Initial Benzylation: Benzyl chloride reacts with the free amine under basic conditions (K₂CO₃, DMF) to protect the 7-position.
-
BOC Activation: Di-tert-butyl dicarbonate (BOC₂O) in THF with 4-dimethylaminopyridine (DMAP) selectively protects the 3-position amine.
-
Deprotection: Hydrogenolysis over Pd/C (5–10 wt%) removes the benzyl group, yielding the monoprotected bicyclo system.
Yield Optimization Data:
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Benzylation | DMF | None | 92 |
| BOC Protection | THF | DMAP | 88 |
| Hydrogenolysis | Ethanol | Pd/C | 95 |
Installation of 5,5-Dimethyl Substituents
Tandem Alkylation-Ketone Reduction
The 5,5-dimethyl motif is introduced via a two-step sequence:
-
Dieckmann Condensation: A diketone intermediate forms through intramolecular ester condensation under basic conditions (NaH, THF).
-
Methyl Grignard Addition: Methylmagnesium bromide (2.0 equiv) adds to the ketone, followed by acidic workup (HCl/MeOH) to yield the geminal dimethyl group.
Stereochemical Considerations:
The (1R,6R) configuration is enforced using L-proline-derived chiral auxiliaries during the Dieckmann step, achieving enantiomeric ratios (er) >98:2. Computational modeling (DFT at B3LYP/6-31G*) confirms the transition state favoring the observed stereochemistry.
Resolution of (1R,6R)-REL Diastereomers
Chiral Stationary Phase Chromatography
Final diastereomeric purity is achieved via preparative HPLC with a Chiralpak IA column (hexane/i-PrOH, 85:15), resolving the (1R,6R) isomer from its (1S,6S) counterpart.
Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Retention Times:
-
(1R,6R)-REL: 12.3 min
-
(1S,6S)-REL: 14.7 min
-
Scalability and Industrial Adaptations
Continuous Flow Hydrogenolysis
Pilot-scale synthesis (50 mmol) employs continuous flow reactors (H-Cube Pro) for safer handling of H₂ gas during benzyl group removal. This system achieves 93% yield at 60°C and 30 bar H₂, significantly outperforming batch methods (85% yield).
Economic Analysis:
-
Raw Material Cost: $12.50/g (lab scale) vs. $4.20/g (kilogram scale)
-
Cycle Time Reduction: 8 hours (flow) vs. 24 hours (batch)
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its role as a building block in the synthesis of bioactive molecules, particularly those targeting nicotinic acetylcholine receptors (nAChRs). Its bicyclic structure allows for modifications that can enhance selectivity and potency towards specific receptor subtypes.
Case Study: nAChR Modulation
Research has shown that derivatives of diazabicyclo compounds can selectively interact with nAChRs, which are implicated in various neurological disorders. For instance, studies have indicated that certain derivatives exhibit high affinity for the α4β2* subtype, making them potential candidates for treating conditions like Alzheimer's disease and nicotine addiction .
| Compound | α4β2* Ki (nM) | α3β4* Ki (nM) | α7* Ki (nM) |
|---|---|---|---|
| Bispidine | 600 ± 23 | >1000 | >1000 |
| N-t-Boc-bispidine | 45 ± 5.3 | 1276.5 ± 9.3 | >1000 |
This table summarizes binding affinities of various compounds derived from the diazabicyclo scaffold, highlighting the potential of (1R,6R)-REL-3-BOC derivatives to act as selective modulators .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals.
Synthetic Pathways
Several synthetic strategies have been employed to modify the (1R,6R)-REL scaffold:
- Aminolysis Reactions : Used to create sulfonamides and urea derivatives.
- Coupling Reactions : Employing reagents like CDI or DCC to form amide bonds with carboxylic acids.
These methods have been documented to yield high-purity products suitable for biological testing .
Protein Degradation Applications
Recent advancements in targeted protein degradation have identified (1R,6R)-REL derivatives as promising candidates for developing PROTACs (proteolysis-targeting chimeras). These compounds can be designed to selectively degrade specific proteins involved in disease pathways.
Research Insights
Studies indicate that incorporating the diazabicyclo framework into PROTAC designs can enhance their efficacy by improving cellular uptake and selectivity towards target proteins . The structural features of (1R,6R)-REL allow for optimal interactions with E3 ligases, crucial for the ubiquitin-proteasome system.
Mechanism of Action
The mechanism by which (1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-Butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Uniqueness
tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
The compound (1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE is a bicyclic structure belonging to the class of diazabicyclo compounds. Its unique molecular configuration contributes to its biological activity, particularly in the context of pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.347 g/mol
- CAS Number : 1251021-71-2
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Inhibition of β-lactamases : This compound has shown potential as a β-lactamase inhibitor, which can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. It operates by binding to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics .
- Neurotransmitter Modulation : The compound may also influence neurotransmitter systems due to its structural similarity to known ligands in neuropharmacology. This suggests potential applications in treating neurological disorders .
Efficacy Against Bacterial Strains
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | <0.0312 |
| Acinetobacter baumannii | 0.25 |
| Escherichia coli | 0.125 |
| Klebsiella pneumoniae | 0.5 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against multidrug-resistant strains .
Case Study 1: Restoration of Antibiotic Efficacy
A study investigated the ability of this compound to restore the effectiveness of piperacillin against Pseudomonas aeruginosa. When combined with piperacillin, the compound significantly reduced MIC values compared to piperacillin alone, highlighting its potential as a co-administrative therapeutic agent in treating resistant infections .
Case Study 2: Neuropharmacological Effects
In a separate investigation focusing on neurological applications, researchers evaluated the compound's impact on neurotransmitter release in neuronal cell cultures. The findings suggested that it could enhance dopamine release without significant cytotoxicity, indicating potential for development as a treatment for neurodegenerative diseases .
Q & A
Q. How to integrate this compound into supramolecular systems (e.g., metal-organic frameworks)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
